9-hydroxyundec-10-enoic Acid
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Overview
Description
9-hydroxyundec-10-enoic acid is a hydroxy monounsaturated fatty acid that is undec-10-enoic acid which is substituted by a hydroxy group at position 9. It has been isolated from the leaves of Corchorus olitorius, also known as the medicinal foodstuff moroheiya. It is a secondary alcohol, a hydroxy monounsaturated fatty acid, an olefinic fatty acid and a medium-chain fatty acid.
(S)-9-Hydroxy-10-undecenoic acid, also known as corchorifatty acid e, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (S)-9-Hydroxy-10-undecenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-9-hydroxy-10-undecenoic acid is primarily located in the cytoplasm. Outside of the human body, (S)-9-hydroxy-10-undecenoic acid can be found in green vegetables, herbs and spices, and tea. This makes (S)-9-hydroxy-10-undecenoic acid a potential biomarker for the consumption of these food products.
Scientific Research Applications
Biocatalysis and Chemical Production
9-hydroxyundec-10-enoic acid has potential applications in the field of biocatalysis and chemical production. A study by Jang et al. (2014) demonstrated the use of engineered Escherichia coli for the efficient production of ω-hydroxyundec-9-enoic acid from renewable fatty acids, highlighting its value in creating flavors, antifungal agents, and bioplastics (Jang et al., 2014).
Antibacterial Activity
Research by Banday et al. (2010) identified the antibacterial properties of compounds derived from fatty acid hydrazides like undec-10-enoic acid, indicating potential applications in combating bacterial infections (Banday, Mattoo, & Rauf, 2010).
Molecular Recognition and Synthesis
Bhalerao et al. (1991) explored the molecular recognition in the hydrolysis of racemic esters of 9-acetoxy-11-bromoundec-10-enoic acid, leading to the synthesis of optically active compounds like (R)-dimorphecolic acid, demonstrating its application in stereo-selective synthesis (Bhalerao, Dasaradhi, Neelakantan, & Fadnavis, 1991).
Cancer Research
In the realm of cancer research, Yang et al. (2014) found that ω-hydroxyundec-9-enoic acid induced apoptosis in non-small cell lung cancer cells through reactive oxygen species-mediated endoplasmic reticulum stress (Yang, Kim, & Park, 2014). Another study by Ahn, Kim, and Yang (2020) demonstrated the anticancer effects of ω-hydroxyundec-9-enoic acid in breast cancer cells, highlighting its potential as an anticancer agent (Ahn, Kim, & Yang, 2020).
Synthesis of Bioactive Compounds
Nokami et al. (1997) synthesized (11E)-13-hydroxy-10-oxooctadec-11-enoic acid from undec-10-enoic acid, showcasing its utility in creating bioactive compounds (Nokami, Osafune, Shiraishi, Sumida, & Imai, 1997).
properties
Molecular Formula |
C11H20O3 |
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Molecular Weight |
200.27 g/mol |
IUPAC Name |
9-hydroxyundec-10-enoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2,10,12H,1,3-9H2,(H,13,14) |
InChI Key |
CJUFNYIRKDOQMC-UHFFFAOYSA-N |
SMILES |
C=CC(CCCCCCCC(=O)O)O |
Canonical SMILES |
C=CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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